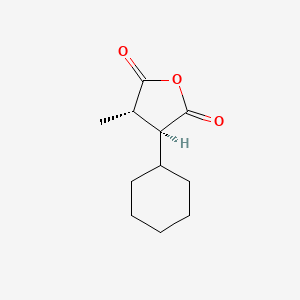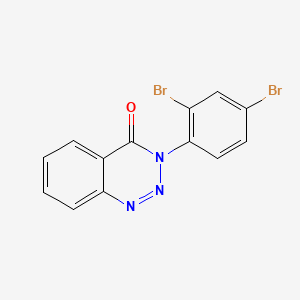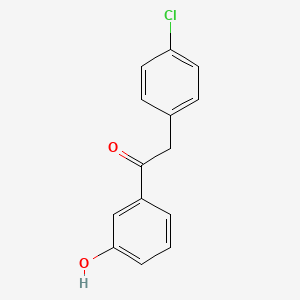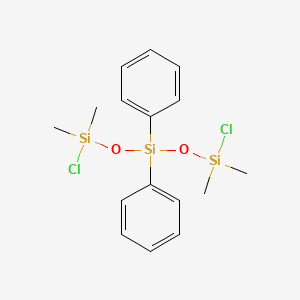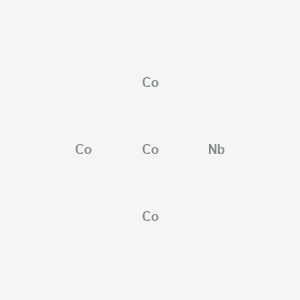
Cobalt;niobium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt and niobium are transition metals that form a variety of compounds with unique properties and applications. Cobalt, with atomic number 27, is known for its magnetic properties and is widely used in alloys and batteries. Niobium, with atomic number 41, is valued for its high melting point and resistance to corrosion, making it useful in superconducting materials and various industrial applications. When combined, cobalt and niobium form compounds that exhibit interesting chemical and physical properties, making them valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cobalt-niobium compounds typically involves the reduction of niobium chloride with cobalt in a controlled atmosphere. One common method is the solvothermal synthesis, where niobium chloride is dissolved in benzyl alcohol, and cobalt is added to the solution. The mixture is then heated to promote the formation of cobalt-niobium compounds .
Industrial Production Methods: In industrial settings, the production of cobalt-niobium compounds often involves the chlorination of niobium ores followed by reduction with cobalt. This process is carried out in a fluidized bed reactor, where finely ground niobium ores are mixed with cobalt and heated to high temperatures to form the desired compounds .
Analyse Des Réactions Chimiques
Types of Reactions: Cobalt-niobium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the oxidation states of cobalt and niobium, which can range from +2 to +5 for cobalt and +3 to +5 for niobium .
Common Reagents and Conditions: Common reagents used in the reactions of cobalt-niobium compounds include oxygen, hydrogen, and halogens. For example, the oxidation of cobalt-niobium compounds with oxygen can lead to the formation of oxides, while reduction with hydrogen can produce metallic cobalt and niobium .
Major Products Formed: The major products formed from the reactions of cobalt-niobium compounds depend on the specific reaction conditions. For instance, oxidation reactions typically yield cobalt and niobium oxides, while reduction reactions can produce metallic cobalt and niobium .
Applications De Recherche Scientifique
Cobalt-niobium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions, including the selective catalytic reduction of nitrogen oxides with ammonia . In biology and medicine, cobalt-niobium compounds are investigated for their potential use in medical implants and drug delivery systems due to their biocompatibility and unique properties . In industry, these compounds are used in the production of superconducting materials, which are essential for applications such as MRI scanners and particle accelerators .
Mécanisme D'action
The mechanism of action of cobalt-niobium compounds involves the interaction of cobalt and niobium atoms with their molecular targets. In catalytic applications, the redox properties of cobalt and the acid properties of niobium play a crucial role in enhancing the catalytic activity and selectivity of the compounds . The combination of these properties allows cobalt-niobium compounds to effectively catalyze reactions by facilitating the transfer of electrons and protons between reactants .
Comparaison Avec Des Composés Similaires
Similar Compounds: Cobalt-niobium compounds can be compared with other transition metal compounds, such as cobalt-tantalum and cobalt-titanium compounds. These compounds share similar properties, such as high melting points and resistance to corrosion .
Uniqueness: What sets cobalt-niobium compounds apart is their unique combination of redox and acid properties, which make them highly effective catalysts for a variety of reactions . Additionally, the ability of cobalt-niobium compounds to form stable oxides and other compounds under different reaction conditions further enhances their versatility and applicability in scientific research and industrial applications .
Propriétés
Numéro CAS |
66273-51-6 |
|---|---|
Formule moléculaire |
Co4Nb |
Poids moléculaire |
328.63915 g/mol |
Nom IUPAC |
cobalt;niobium |
InChI |
InChI=1S/4Co.Nb |
Clé InChI |
OFWANIXEWSOOAD-UHFFFAOYSA-N |
SMILES canonique |
[Co].[Co].[Co].[Co].[Nb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



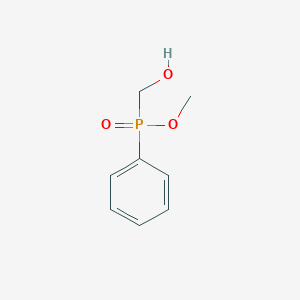
![[2-(Butylamino)-2-oxoethyl]phosphonic acid](/img/structure/B14485598.png)
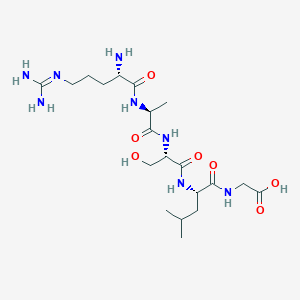
![6-(But-3-yn-1-yl)-6-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14485619.png)
![5-[2-(Diethylamino)ethyl]-2-(ethylsulfanyl)thiophene-3-carbaldehyde](/img/structure/B14485620.png)
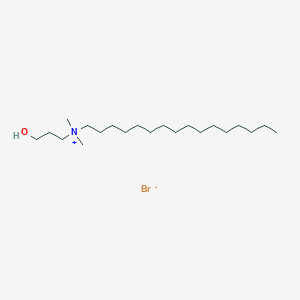
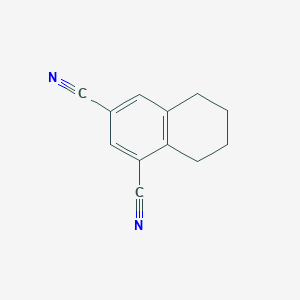
![N-(4-{[2-(Dimethylamino)ethyl]amino}-4-methylpentan-2-ylidene)hydroxylamine](/img/structure/B14485650.png)
![N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine](/img/structure/B14485651.png)
